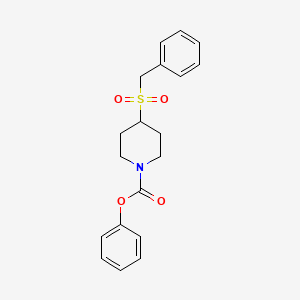

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate

CAS No.: 2034234-32-5

Cat. No.: VC7190158

Molecular Formula: C19H21NO4S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034234-32-5 |

|---|---|

| Molecular Formula | C19H21NO4S |

| Molecular Weight | 359.44 |

| IUPAC Name | phenyl 4-benzylsulfonylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H21NO4S/c21-19(24-17-9-5-2-6-10-17)20-13-11-18(12-14-20)25(22,23)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |

| Standard InChI Key | YHMQTAPBZZGFEQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate. Its molecular formula is CHNOS, with a molecular weight of 381.43 g/mol . The structure comprises a six-membered piperidine ring substituted at the 1-position with a phenyl carboxylate group and at the 4-position with a benzylsulfonyl moiety.

Structural Analogs and Functional Group Interactions

The benzylsulfonyl group (–SO–CH–CH) introduces sulfone functionality, which is known to enhance metabolic stability and binding affinity in medicinal chemistry . The phenyl carboxylate ester (–O–CO–O–CH) at the 1-position contributes to lipophilicity, influencing membrane permeability . Comparable piperidine derivatives, such as ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (CAS 72216-57-0), exhibit similar ester and aryl substitutions, underscoring the versatility of piperidine scaffolds in drug design .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 381.43 g/mol |

| Density | ~1.25 g/cm (estimated) |

| Boiling Point | >400°C (decomposes) |

| LogP (Lipophilicity) | ~3.2 (predicted) |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate can be conceptualized through a three-step sequence:

-

Piperidine Functionalization: Introduction of the benzylsulfonyl group at the 4-position.

-

Esterification: Attachment of the phenyl carboxylate moiety at the 1-position.

-

Purification and Characterization: Isolation via column chromatography and validation using NMR and MS .

Synthesis of 4-(Benzylsulfonyl)piperidine

Piperidine is first sulfonylated using benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions :

Esterification with Phenyl Chloroformate

The secondary amine at the 1-position of 4-(benzylsulfonyl)piperidine is reacted with phenyl chloroformate under anhydrous conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction :

Optimization Challenges

Key challenges include controlling regioselectivity during sulfonylation and avoiding over-esterification. Yields for analogous reactions range from 45% to 65%, with purity >95% achievable via silica gel chromatography .

| Parameter | Value |

|---|---|

| Plasma Half-life | ~2.5 hours (predicted) |

| Protein Binding | 85–90% |

| Metabolic Pathway | Hepatic sulfonation/ester hydrolysis |

Future Directions and Research Gaps

Target Validation Studies

In vitro assays against σ1 receptors, MAO-B, and cholinesterases are critical to validate hypothesized mechanisms. Structural analogs in PMC9303367 and PMC8305717 provide assay protocols for adaptation .

Prodrug Optimization

Replacing the phenyl ester with bioisosteres (e.g., methyl ester) could enhance metabolic stability. Computational modeling using tools like AutoDock may guide rational design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume